molecular formula C12H12N4 B3041807 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-31-7

2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B3041807
CAS No.: 372198-31-7
M. Wt: 212.25 g/mol
InChI Key: ZNRUSTFXUSPVPD-UHFFFAOYSA-N
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Description

2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a structurally unique small molecule based on the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle renowned for its versatility in drug discovery . This compound is characterized by methyl groups at the 2 and 7 positions of the imidazo ring and a pyrazole moiety at position 3 . A primary research application identified for this compound is its role as an inhibitor of the enzyme catechol O-methyltransferase (COMT) . The structural basis for this activity is confirmed by a crystal structure (PDB ID: 5K01) showing the compound in complex with COMT, providing a valuable tool for understanding enzyme-ligand interactions . Inhibition of COMT, which is involved in the metabolism of catecholamine neurotransmitters, has significant implications for researching potential treatments for neurological disorders such as Parkinson's disease . Furthermore, the imidazo[1,2-a]pyridine scaffold is under extensive investigation in oncology. Related derivatives have been designed and synthesized as potent inhibitors of key oncogenic targets, including PI3 kinase p110α and the STAT3 signaling pathway, showing promising activity in inhibiting tumor cell proliferation in vitro and in vivo . This suggests the core structure holds potential for the development of novel anticancer agents . Researchers value this compound for exploring these mechanisms and as a building block for synthesizing more complex derivatives. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,7-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-6-16-11(7-8)14-9(2)12(16)10-3-5-13-15-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRUSTFXUSPVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and imidazole derivatives under controlled conditions. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromo-3-methylpyridine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Applications

1. Enzyme Inhibition

One of the primary applications of 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is its role as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibition of COMT can have significant implications for treating neurological disorders such as Parkinson's disease and schizophrenia.

  • Case Study : A study demonstrated that the crystal structure of COMT in complex with this compound reveals how it interacts at the active site, providing insights into the design of more effective inhibitors for therapeutic use .

2. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of cancer cell proliferation.

  • Case Study : A recent investigation into derivatives of this compound showed promising results in vitro against various cancer cell lines, suggesting potential for development as anticancer agents .

3. Neuroprotective Effects

The compound's ability to inhibit COMT also suggests potential neuroprotective effects. By modulating neurotransmitter levels, it may help protect neuronal function and viability.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
COMT InhibitionCompetitive inhibition leading to increased catecholamine levels
Anticancer ActivityInduction of apoptosis in cancer cell lines
NeuroprotectionModulation of neurotransmitter metabolism

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize cyclization reactions that form the imidazole ring system effectively.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Identity

The biological and chemical profiles of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and identities. Key comparisons include:

>->
Compound Name Substituents Key Properties/Activities Reference
2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine - 2,7-dimethyl (imidazo ring)
- 3-(1H-pyrazol-3-yl)
- Liquid state (10a, 10b analogs)
- Antileishmanial/antitrypanosomal potential
6-Chloro-2-methylimidazo[1,2-a]pyridine (8p) - 2-methyl, 6-chloro (imidazo ring)
- 3-(triazol-piperazinyl-methanone)
- Solid (melting point 104–105°C)
- Antileishmanial activity
LASSBio-1749 (1i) - 3-(N-glycinyl-hydrazone)
- 2-tert-butyl
- Potent TNF-α inhibition (IC50 < 1 µM)
<="" anti-inflammatory="" efficacy="" oral="" td="">
MRK-107 - 3-selenylated derivative - Induces oxidative stress and senescence in leukemia cells
2h (from ) - 4-methyl (imidazo ring)
- Biphenyl side chain
- High AChE inhibition (IC50 = 79 µM)

Key Observations :

  • Positional Effects : Methyl groups at positions 2 and 7 (as in the target compound) contrast with substitutions at position 4 (e.g., 2h), which significantly enhance AChE inhibition .
  • 3-Substituent Identity : The pyrazole group at position 3 may offer distinct hydrogen-bonding or steric effects compared to hydrazones (e.g., 1i) or selenylated groups (e.g., MRK-107), influencing target selectivity .
  • Physical State : Unlike chloro-substituted analogs (e.g., 8p), the 2,7-dimethyl derivatives (10a, 10b) are liquids, likely due to reduced molecular symmetry and weaker intermolecular forces .

Mechanistic and Structural Insights

  • Steric Effects : The pyrazole moiety introduces steric bulk at position 3, possibly hindering interactions with larger binding pockets (e.g., in AChE) compared to smaller substituents like methyl .

Biological Activity

2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and infectious diseases. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C12H12N4C_{12}H_{12}N_4. Its structure features a fused imidazo[1,2-a]pyridine ring system with a pyrazole moiety, contributing to its unique pharmacological properties.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.01 µM to 0.46 µM .
  • Molecular docking studies have revealed that these compounds can effectively bind to targets involved in cancer cell proliferation and survival pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • It has been evaluated against several bacterial strains with promising results, showcasing potential as an antibacterial agent .
  • The anti-mycobacterial activity of related imidazo[1,2-a]pyridine derivatives has been documented, suggesting that modifications to the structure can enhance efficacy against Mycobacterium tuberculosis .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives:

  • Compounds in this class have shown inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the imidazo ring : Different alkyl or aryl groups can modulate potency and selectivity.
  • Pyrazole moiety : The position and nature of substituents on the pyrazole ring significantly affect biological activity.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

StudyCompoundActivityIC50 Value
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineCytotoxicity against Hep-23.25 mg/mL
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivativesAnticancer (A549)0.39 µM
Sun et al.Pyrazole-linked thiourea derivativesCDK2 Inhibition25 nM

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for functionalizing the C-3 position of imidazo[1,2-a]pyridines, and how do they apply to 2,7-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The C-3 position is typically functionalized via Friedel-Crafts acylation using catalytic AlCl₃ and acetic anhydride under neat conditions, enabling rapid acetylation (yields >80% for 38 derivatives) . For 2,7-dimethyl derivatives, steric effects may require optimization of reaction temperature and reagent stoichiometry. Copper(I)-catalyzed direct arylation with aryl halides is another scalable approach, allowing coupling with diverse electrophiles (e.g., aryl iodides, bromides) .

Q. How can structural modifications at the C-3 position influence biological activity in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Substituents at C-3 significantly modulate receptor binding. For example:

  • COX-2 inhibition : Morpholine-substituted C-3 derivatives exhibit IC₅₀ = 0.07 µM (selectivity index = 217.1) due to enhanced hydrogen bonding with the active site .
  • GABA receptor binding : Acetylated C-3 derivatives show predicted ligand-receptor interactions in computational models, suggesting anxiolytic potential .
  • Antibacterial activity : Nitro and thioalkyl groups at C-3/C-2 (e.g., 3-nitro-2-thioalkyl derivatives) displayed no activity against S. aureus or P. aeruginosa, highlighting the need for alternative substituents .

Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming regioselectivity in sulfenylation or acylation reactions (e.g., distinguishing C-2 vs. C-3 substitution) .
  • HRMS : Validates molecular weight and purity, particularly for intermediates like isothiouronium salts .
  • X-ray crystallography : Reveals intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) that influence physicochemical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for structurally similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Negative results (e.g., lack of antibacterial activity in 2-thioalkyl-3-nitro derivatives) require:

  • Dose-response profiling : Test compounds at higher concentrations or under varied conditions (e.g., anaerobic vs. aerobic).
  • Computational docking : Compare binding affinities across bacterial targets (e.g., S. aureus enoyl-ACP reductase) to identify steric/electronic mismatches .
  • SAR expansion : Introduce polar groups (e.g., carboxylic acids) to improve membrane permeability or target engagement .

Q. What strategies enable regioselective functionalization at the C-2 vs. C-3 position of imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • C-3 selectivity : Friedel-Crafts acylation and copper-catalyzed arylation favor C-3 due to electronic activation of the pyridine ring .
  • C-2 selectivity : Use NH₄I-catalyzed sulfenylation with diaryl disulfides or nucleophilic substitution via isothiouronium salts (e.g., 2-thioalkyl derivatives) .
  • Radical-based methods : Photocatalytic C–H activation enables C-2/C-3 differentiation under metal-free conditions .

Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine-based kinase inhibitors?

  • Methodological Answer :

  • Docking studies : Map interactions with kinase ATP-binding pockets (e.g., ALK or PI3K) to prioritize substituents. For example, 7-aryl substituents enhance hydrophobic contacts in ALK inhibitors .
  • MD simulations : Assess binding stability and conformational flexibility of 2,7-dimethyl derivatives over 10–100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity (e.g., pyrazol-3-yl groups) with inhibitory potency using datasets from >50 analogues .

Q. What eco-friendly methods exist for synthesizing imidazo[1,2-a]pyridine derivatives without metal catalysts?

  • Methodological Answer :

  • Decarboxylative Petasis-like reactions : Enable three-component coupling (imidazo[1,2-a]pyridine, aldehydes, boronic acids) in solvent-free conditions .
  • Photocatalytic C–H functionalization : Use visible light and organic dyes (e.g., eosin Y) for oxidative coupling .
  • Aza-ene reactions : Catalyst-free cyclization of heterocyclic ketene aminals with 2,3-dioxopyrrolidines yields fused imidazo-pyrrolo-pyridines in >90% yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

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